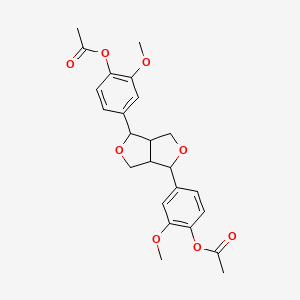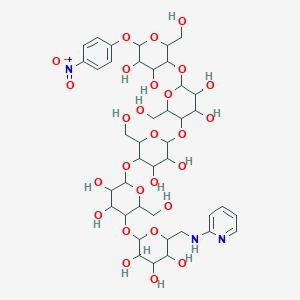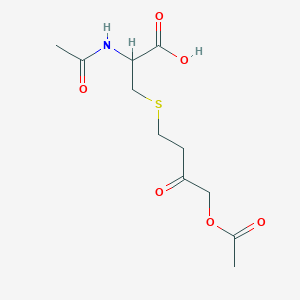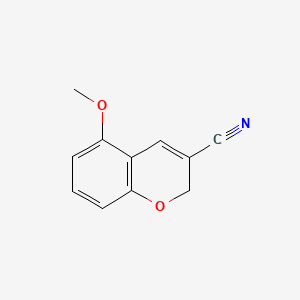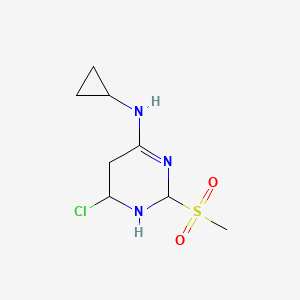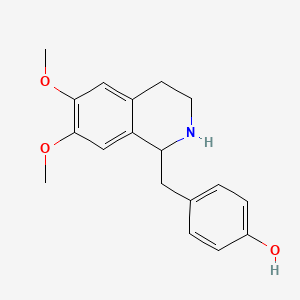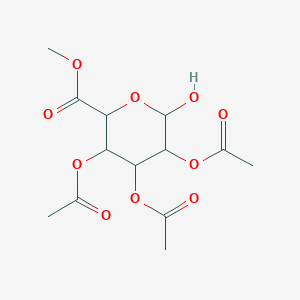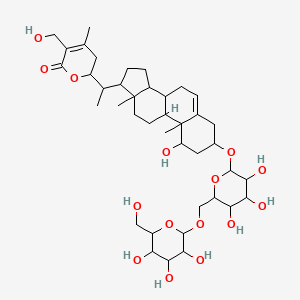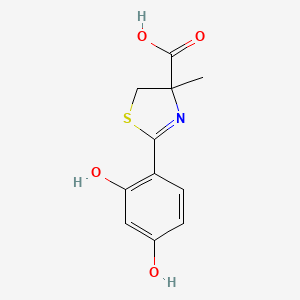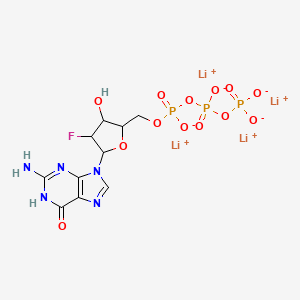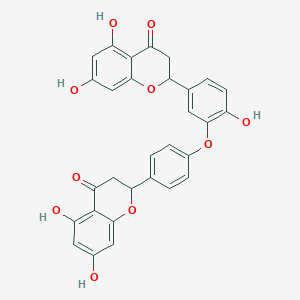
2,3,2'',3''-Tetrahydroochnaflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,2’‘,3’'-Tetrahydroochnaflavone is a biflavonoid compound that can be isolated from the leaves of Quintinia acutifolia . It has shown cytotoxicity against P388 murine lymphocytic leukemia cells, with an IC50 value of 8.2 µg/mL . This compound belongs to the flavonoid class of natural products and is known for its potential anticancer properties .
Vorbereitungsmethoden
The first total synthesis of 2,3,2’‘,3’'-Tetrahydroochnaflavone was achieved using naringenin and eriodictyol moieties . The synthesis starts with 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as the starting materials . The key steps in the synthesis include the formation of a diaryl ether and the cyclization of an ether-linked bichalcone to assemble the dihydroflavone . The Ullmann reaction is used to form the diaryl ether unit .
Analyse Chemischer Reaktionen
2,3,2’‘,3’'-Tetrahydroochnaflavone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavones.
Wissenschaftliche Forschungsanwendungen
2,3,2’‘,3’'-Tetrahydroochnaflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of biflavonoids.
Biology: Its cytotoxic properties make it a candidate for studying cancer cell lines.
Medicine: Due to its anticancer properties, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 2,3,2’‘,3’'-Tetrahydroochnaflavone involves its interaction with cellular targets that lead to cytotoxic effects. It is believed to induce apoptosis in cancer cells by activating specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the mitochondrial pathway and caspase activation.
Vergleich Mit ähnlichen Verbindungen
2,3,2’‘,3’‘-Tetrahydroochnaflavone is unique among biflavonoids due to its specific structure and cytotoxic properties. Similar compounds include other biflavonoids like amentoflavone and ginkgetin, which also exhibit anticancer properties. 2,3,2’‘,3’'-Tetrahydroochnaflavone is distinguished by its higher potency against certain cancer cell lines .
Eigenschaften
Molekularformel |
C30H22O10 |
|---|---|
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
2-[4-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-11,24-25,31-35H,12-13H2 |
InChI-Schlüssel |
XEODGBSMXJKQNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
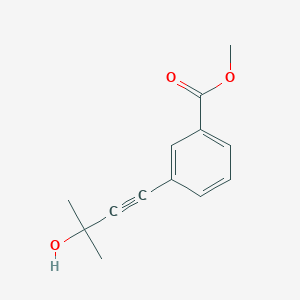
![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)
